

Experimental Workflow for Validating ENT1's Role

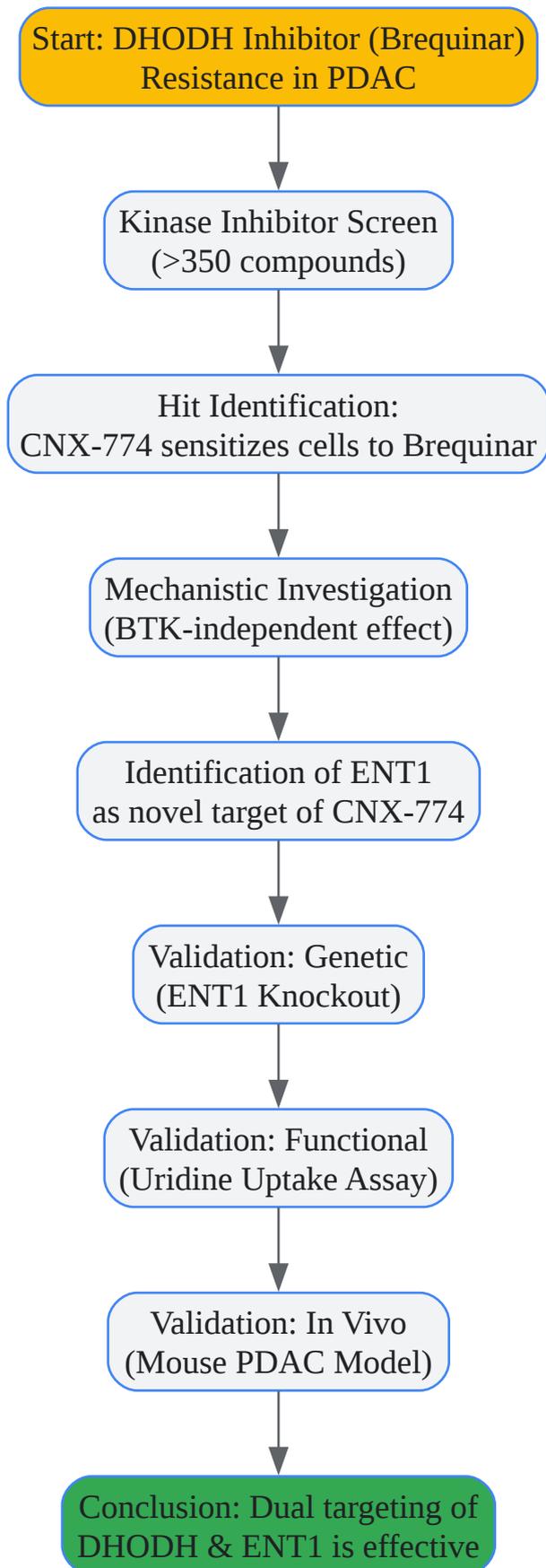
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Compound Focus: CNX-774

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The research used a multi-step process to discover **CNX-774**'s mechanism and validate ENT1's role. The workflow below illustrates the key stages of their investigation.



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Key Experimental Protocols and Findings

The following tables detail the core experiments that validated ENT1's role and the effect of its inhibition or knockout.

Table 1: ENT1 Knockout and Functional Validation Experiments [1] [2] [3]

Experiment Type	Methodology Details	Key Findings
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| **Genetic Knockout (CRISPR/Cas9)** | - **Cell Model:** Brequinar-resistant PDAC cell lines.

- **Method:** Lentiviral transduction of sgRNAs targeting *ENT1* (*SLC29A1*).
- **Validation:** Sanger sequencing of the targeted genomic region. | - ENT1 knockout profoundly sensitized PDAC cells to Brequinar.
- Mimicked the sensitizing effect of **CNX-774**, confirming on-target activity. | | **Functional Uptake Assay** | - **Measurement:** Uridine uptake in cells.
- **Tools:** Use of NBMPR (a known ENT1 inhibitor) as a comparator. | - **CNX-774** inhibited uridine uptake.
- ENT1 knockout impaired uridine uptake capacity.
- Confirmed that ENT1-mediated uridine salvage is a key resistance mechanism. |

Table 2: In Vivo Therapeutic Efficacy [1] [2] [3]

Model	Treatment Groups	Experimental Outcome
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| **Immunocompetent Mouse PDAC Model** | - DHODH inhibitor (Brequinar) alone.

- Brequinar + **CNX-774**.
- ENT1 knockout tumors + Brequinar. | - **Brequinar monotherapy:** Limited efficacy.
- **Combination (BQ+CNX-774) & ENT1 KO + BQ:** Dramatic suppression of tumor growth and significantly prolonged mouse survival. |

Interpretation of Experimental Evidence

The validation studies provide strong evidence that:

- **CNX-774 is a functional ENT1 inhibitor.** Its effect is independent of its known BTK target, repurposing it as a tool to block nucleoside salvage [1] [3].
- **ENT1 activity is a major resistance mechanism.** By importing extracellular uridine, ENT1 allows cancer cells to bypass *de novo* pyrimidine synthesis blockade, leading to DHODH inhibitor resistance [2] [3].
- **Dual targeting is a viable strategy.** Combining DHODH inhibition (with Brequinar) and ENT1 blockade (with **CNX-774** or genetic knockout) causes synergistic pyrimidine depletion, loss of cell viability, and profound anti-tumor effects *in vivo* [1] [2].

The provided data robustly validates ENT1 knockout and inhibition as a powerful strategy to overcome DHODH inhibitor resistance in pancreatic cancer models.

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References

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2. ENT1 blockade by CNX-774 overcomes resistance to ... [sciencedirect.com]
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